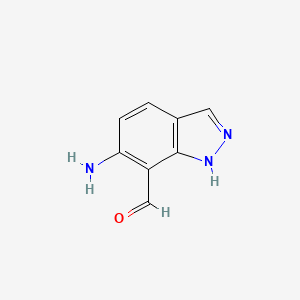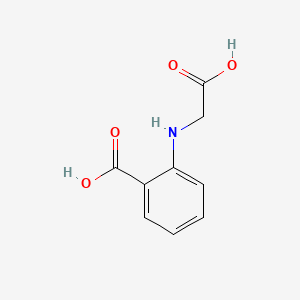
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) is a biologically active prodrug of 17|A-Estradiol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its estrogenic effects and has been utilized extensively in the treatment of menopausal syndromes.
Mechanism of Action
Target of Action
Given that it is a derivative of estradiol, it is likely to interact with estrogen receptors, which play a crucial role in numerous physiological processes .
Mode of Action
As a derivative of estradiol, it may bind to estrogen receptors and modulate gene expression .
Biochemical Pathways
Estradiol and its derivatives are known to be involved in a wide range of biological processes, including reproductive physiology, cardiovascular health, bone integrity, cognition, and behavior .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
As a derivative of estradiol, it may have a range of effects depending on the specific tissues and cells where the estrogen receptors are expressed .
Action Environment
Such factors could include pH, temperature, presence of other molecules, and the specific cellular environment .
Preparation Methods
The synthesis of 17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) involves multiple steps. The starting material, 17|A-Estradiol, undergoes acetylation to introduce acetyl groups at the 2, 3, and 4 positions of the glucuronide moiety. This is followed by methylation to form the methyl ester. The reaction conditions typically involve the use of acetic anhydride and a suitable catalyst for acetylation, and methanol for methylation .
Chemical Reactions Analysis
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry for the research of estradiol-related compounds.
Biology: The compound is studied for its estrogenic effects and its role in cellular processes.
Medicine: It is utilized in the treatment of menopausal syndromes and other gynecological disorders.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds
Comparison with Similar Compounds
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) is unique due to its specific structure and biological activity. Similar compounds include:
17|A-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-|A-D-glucuronide Methyl Ester): This compound is also an estrogen steroid hormone derivative used in mass spectrometry.
17|A-Estradiol 17-(2,3,4-tri-O-acetyl-|A-D-glucuronide): Another biologically active prodrug of 17|A-Estradiol, used in the treatment of menopausal syndromes.
These compounds share similar estrogenic effects but differ in their specific chemical structures and applications.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O11/c1-15(32)38-25-26(39-16(2)33)28(40-17(3)34)30(42-27(25)29(36)37-5)41-24-11-10-23-22-8-6-18-14-19(35)7-9-20(18)21(22)12-13-31(23,24)4/h7,9,14,21-28,30,35H,6,8,10-13H2,1-5H3/t21-,22-,23+,24+,25+,26+,27+,28-,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLFSHXKYZPFF-JSQRUJIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747723 |
Source


|
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-66-0 |
Source


|
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)


![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)




![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)


